Cas no 2228381-05-1 (1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol)

1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol
- 2228381-05-1
- EN300-1877447
-
- インチ: 1S/C14H20O/c1-13(2,8-9-14(15)10-11-14)12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3
- InChIKey: VIWIHGDGSKSCPE-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC(C)(C)C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 204.151415257g/mol
- どういたいしつりょう: 204.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.2Ų
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877447-0.25g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1877447-10.0g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1877447-1g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1877447-0.1g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1877447-1.0g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1877447-5g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1877447-2.5g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1877447-5.0g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 5g |
$3189.0 | 2023-05-23 | ||
Enamine | EN300-1877447-0.05g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1877447-0.5g |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol |
2228381-05-1 | 0.5g |
$1056.0 | 2023-09-18 |
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
1-(3-methyl-3-phenylbutyl)cyclopropan-1-olに関する追加情報
Professional Introduction to 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol (CAS No. 2228381-05-1)
1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228381-05-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its cyclopropane ring and substituted butyl group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.
The structural motif of 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol consists of a cyclopropane ring fused with a butyl chain that is further substituted with a phenyl group. The cyclopropane ring is known for its high reactivity and rigidity, which can influence the compound's interaction with biological targets. The presence of the 3-methyl and 3-phenyl substituents adds complexity to the molecule, potentially affecting its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical behavior and biological activity. Studies have shown that cyclopropanes can act as bioisosteres, replacing other functional groups in molecules to alter their properties. The reactivity of the cyclopropane ring can lead to interesting chemical transformations, making it a valuable scaffold for drug discovery.
The synthesis of 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the cyclopropane ring typically requires specialized methodologies, such as metal-catalyzed cyclization reactions. The subsequent functionalization of the butyl chain with a phenyl group adds another layer of complexity to the synthetic route.
One of the key challenges in working with cyclopropanes is their tendency to undergo ring-opening reactions under certain conditions. This reactivity can be both a blessing and a curse, as it allows for diverse chemical modifications but also necessitates careful handling to prevent unwanted side reactions. The methyl and phenyl substituents in this compound may influence the stability and reactivity of the cyclopropane ring, making it an interesting subject for mechanistic studies.
The potential applications of 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol are vast and varied. In medicinal chemistry, such compounds are often explored as lead structures for the development of new drugs. Their unique structural features may make them effective against a range of biological targets, including enzymes and receptors involved in disease pathways.
In academic research, this compound serves as a valuable tool for studying the effects of cyclopropane moieties on molecular interactions. Researchers are particularly interested in how these moieties influence binding affinity and selectivity when interacting with biological targets. The presence of both hydrophobic and hydrophilic regions in the molecule also makes it an attractive candidate for studying solubility and membrane permeability.
The use of computational methods has become increasingly important in understanding the properties of complex molecules like 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol. Molecular modeling techniques can provide insights into its three-dimensional structure, electronic properties, and potential interactions with biological targets. These computational studies often complement experimental work, helping researchers design more effective synthetic routes and predict biological activity.
In conclusion, 1-(3-methyl-3-phenylbutyl)cyclopropan-1-ol represents a fascinating compound with significant potential in both academic research and pharmaceutical development. Its unique structural features make it a valuable scaffold for drug discovery, while its reactivity offers opportunities for detailed mechanistic studies. As research in this area continues to evolve, we can expect to see further applications and insights emerge from studies involving this intriguing molecule.
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